3-acetyl-2-(1,3-benzodioxol-5-ylamino)-6-methyl-4H-pyran-4-one
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Overview
Description
3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a benzodioxole moiety with a pyranone ring, making it a subject of interest for researchers exploring new chemical entities with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Acetylation: The benzodioxole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Pyranone Ring: The acetylated benzodioxole undergoes a cyclization reaction with a suitable diketone, such as acetylacetone, under acidic conditions to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a COX inhibitor and cytotoxic agent.
Biology: It is studied for its anticancer properties, particularly against various cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ACETYL-2-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer activity and are structurally similar due to the presence of the benzodioxole moiety.
Benzodioxole derivatives: Various benzodioxole derivatives are studied for their COX inhibitory and cytotoxic properties.
Properties
Molecular Formula |
C15H13NO5 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
3-acetyl-2-(1,3-benzodioxol-5-ylamino)-6-methylpyran-4-one |
InChI |
InChI=1S/C15H13NO5/c1-8-5-11(18)14(9(2)17)15(21-8)16-10-3-4-12-13(6-10)20-7-19-12/h3-6,16H,7H2,1-2H3 |
InChI Key |
CLNZDFULOJCHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC3=C(C=C2)OCO3)C(=O)C |
Origin of Product |
United States |
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